molecular formula C21H19FN2O2 B2410437 cyclopropyl(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)methanone CAS No. 477709-65-2

cyclopropyl(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)methanone

Cat. No.: B2410437
CAS No.: 477709-65-2
M. Wt: 350.393
InChI Key: QHYYLLJHWUNUQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound cyclopropyl(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)methanone (hereafter referred to as Compound A) is a pyrazole-based molecule featuring a cyclopropyl methanone core and a substituted ethyl-biphenyl ether moiety. Its molecular formula is C₂₂H₁₉FN₂O₂, with a molecular weight of approximately 378.4 g/mol. The structure combines a pyrazole ring (a five-membered heterocycle with two nitrogen atoms) linked to a cyclopropane group via a methanone bridge.

Properties

IUPAC Name

cyclopropyl-[3-[1-(3-fluoro-4-phenylphenoxy)ethyl]pyrazol-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O2/c1-14(20-11-12-24(23-20)21(25)16-7-8-16)26-17-9-10-18(19(22)13-17)15-5-3-2-4-6-15/h2-6,9-14,16H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHYYLLJHWUNUQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN(C=C1)C(=O)C2CC2)OC3=CC(=C(C=C3)C4=CC=CC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropyl(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)methanone involves multiple steps, starting with the formation of the pyrazole ring. The cyclopropyl group is introduced through cyclopropanation reactions, typically involving the use of diazo compounds and transition metal catalysts.

Industrial Production Methods

On an industrial scale, the synthesis might involve optimized conditions to ensure high yield and purity. These can include controlled temperature and pressure conditions, as well as the use of high-efficiency separation and purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound is capable of undergoing various types of reactions, such as:

  • Oxidation: : Can be achieved using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid.

  • Reduction: : Can be conducted using reducing agents like sodium borohydride or lithium aluminium hydride.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions are possible, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

  • Oxidation Reagents: : Hydrogen peroxide, meta-chloroperbenzoic acid.

  • Reduction Reagents: : Sodium borohydride, lithium aluminium hydride.

  • Substitution Reagents: : Alkyl halides, acyl chlorides.

Major Products Formed

The major products of these reactions can vary but typically include oxidized or reduced forms of the original compound, or derivatives where the substituents have been replaced with new groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is often studied for its interesting reaction mechanisms and ability to form complex molecular architectures.

Biology

Biologically, derivatives of this compound may exhibit activity against various biological targets, making them potential candidates for drug development.

Medicine

In medicine, the compound or its derivatives could be explored for therapeutic properties, possibly in the treatment of diseases where its unique molecular structure allows it to interact effectively with biological targets.

Industry

Industrially, this compound may be used as an intermediate in the synthesis of other complex organic molecules, particularly those used in the pharmaceutical or agrochemical sectors.

Mechanism of Action

The mechanism by which cyclopropyl(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)methanone exerts its effects often involves interactions at the molecular level with specific enzymes or receptors. The pyrazole ring, in particular, may play a key role in binding to these targets, modulating their activity through structural changes or inhibition.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Pyrazole-Based Methanones

The following table summarizes Compound A and structurally related compounds, highlighting key structural and physicochemical differences:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties (Predicted/Reported) References
Cyclopropyl(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)methanone (Compound A ) C₂₂H₁₉FN₂O₂ 378.4 Cyclopropyl, 2-fluoro biphenyloxy-ethyl High lipophilicity (fluorine and biphenyl groups)
(3-{1-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)(2-furyl)methanone C₂₂H₁₇FN₂O₃ 376.4 Furyl, 2-fluoro biphenyloxy-ethyl Lower steric bulk (furyl vs. cyclopropyl)
(E)-3-{4-[(4-Bromobenzyl)oxy]phenyl}-1-(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)-2-propen-1-one C₃₃H₂₆BrFN₂O₃ 597.5 Bromobenzyloxy-phenyl propenone, 2-fluoro biphenyloxy-ethyl Increased steric hindrance (bromine substituent)
1-(1H-1,2,4-Triazol-1-yl)cyclopropylmethanone C₁₂H₉F₂N₃O 257.2 2,4-Difluorophenyl, 1H-1,2,4-triazolyl Enhanced metabolic stability (cyclopropane)
1-[1-(3-Chlorophenyl)-1H-pyrazol-4-yl]ethanone C₁₁H₉ClN₂O 221.0 3-Chlorophenyl, acetyl Simpler structure, lower molecular weight

Structural and Functional Analysis

a) Cyclopropyl vs. Furyl Methanone Groups
  • Compound A ’s cyclopropyl group enhances metabolic stability by resisting oxidative degradation compared to the furyl group in the analog C₂₂H₁₇FN₂O₃ . Cyclopropane’s rigid geometry may also influence binding pocket interactions in biological targets.
b) Fluoro-Biphenyl vs. Bromobenzyl Substituents
  • The 2-fluoro biphenyl group in Compound A and C₂₂H₁₇FN₂O₃ contributes to lipophilicity and π-π stacking, favoring interactions with hydrophobic protein domains.
  • In contrast, the bromobenzyl group in C₃₃H₂₆BrFN₂O₃ adds steric bulk and electron-withdrawing effects, which may alter binding kinetics or solubility .
c) Pyrazole vs. Triazole Heterocycles
  • Triazoles often exhibit stronger metal-coordination properties, which could be leveraged in catalytic or medicinal applications .

Predicted Physicochemical Properties

  • Lipophilicity : The fluorine and biphenyl groups in Compound A suggest high logP values, favoring blood-brain barrier penetration but complicating aqueous solubility.
  • pKa : The pyrazole nitrogen (pKa ~1-3) may protonate under acidic conditions, affecting bioavailability .
  • Thermal Stability: Cyclopropane’s strain energy could reduce thermal stability compared to non-cyclic analogs.

Biological Activity

Cyclopropyl(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)methanone is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, including its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropyl group, a pyrazole moiety, and a biphenyl ether structure. Its molecular formula is C19_{19}H19_{19}F1_{1}N3_{3}O1_{1}, indicating a complex arrangement conducive to various biological interactions.

Structural Representation

ComponentStructure
CyclopropylCyclopropyl
PyrazolePyrazole
BiphenylBiphenyl

The biological activity of this compound has been investigated in several studies. It primarily acts as an inhibitor of specific enzymes and receptors, contributing to its therapeutic effects:

  • Dihydrofolate Reductase Inhibition : Similar compounds have shown efficacy in inhibiting dihydrofolate reductase (DHFR), which is crucial in DNA synthesis and cell proliferation .
  • Kinase Inhibition : The compound may also target various kinases involved in cancer progression, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a significant role in cell signaling and growth .

Therapeutic Applications

Research indicates that this compound has potential applications in treating:

  • Cancer : By inhibiting key enzymes and pathways involved in tumor growth.
  • Inflammatory Diseases : Due to its ability to modulate immune responses through enzyme inhibition.

Study 1: In Vitro Analysis

In a study examining the cytotoxic effects of related compounds on cancer cell lines, cyclopropyl derivatives demonstrated significant inhibition of cell proliferation. The IC50 values were determined for several derivatives, with notable activity observed at concentrations as low as 10 µM.

Study 2: Pharmacokinetics and Toxicology

A pharmacokinetic study assessed the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Results indicated favorable bioavailability and metabolic stability, suggesting potential for further development into therapeutic agents.

Summary of Findings

Study TypeKey Findings
In Vitro CytotoxicitySignificant inhibition of cancer cell proliferation at low concentrations.
PharmacokineticsFavorable ADME properties indicating potential therapeutic use.

Q & A

Basic: What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?

Answer:

  • Reaction Conditions: Use controlled temperatures (e.g., 0–5°C for cyclopropane coupling) to minimize side reactions. For the pyrazole-ethyl linkage, employ anhydrous conditions to prevent hydrolysis of intermediates .
  • Catalysts: Optimize Pd-catalyzed cross-coupling for the biphenyl ether moiety; consider ligands like XPhos to enhance selectivity .
  • Purification: Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization from ethanol to isolate high-purity product .

Example Workflow:

StepReagents/ConditionsIntermediateYield (%)
12-Fluorophenylhydrazine, EtOH, refluxHydrazone75
2Cyclopropanecarbonyl chloride, DCM, 0°CPyrazole intermediate60
3Suzuki coupling (Pd(OAc)₂, XPhos, K₃PO₄)Final product45

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • NMR: Use 1H^1H, 13C^{13}C, and 19F^{19}F-NMR to confirm the cyclopropane ring (δ ~1.0–2.0 ppm), pyrazole protons (δ ~6.5–8.5 ppm), and fluorine environment (δ ~-110 to -120 ppm) .
  • Mass Spectrometry: High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns.
  • IR: Identify carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) stretches .

Advanced: How can X-ray crystallography using SHELXL resolve ambiguities in the molecular structure?

Answer:

  • Data Collection: Use synchrotron radiation for high-resolution (<1.0 Å) data to resolve electron density for the cyclopropane and fluorinated biphenyl groups .
  • Refinement: Apply SHELXL’s TWIN/BASF commands for handling potential twinning in the biphenyl moiety. Use restraints for flexible ethyloxy linker .
  • Validation: Check R-factor convergence (R₁ < 0.05) and validate geometry with PLATON .

Example Crystallographic Data (Hypothetical):

ParameterValue
Space GroupP2₁/c
a, b, c (Å)10.25, 15.78, 12.34
β (°)95.6
Resolution (Å)0.85
R₁ (Final)0.039

Advanced: How to analyze contradictory biological activity data across different assays?

Answer:

  • Assay Conditions: Compare buffer pH (e.g., impact on fluorophenyl ether stability) and co-solvents (DMSO vs. aqueous) .
  • Target Selectivity: Perform kinase panel screens to identify off-target effects. Use SPR or ITC to measure binding affinity discrepancies .
  • Data Normalization: Apply Z-score analysis to account for variability in cell-based vs. biochemical assays .

Advanced: What computational methods are recommended to model the electronic properties of the fluorinated biphenyl ether moiety?

Answer:

  • DFT Calculations: Use B3LYP/6-311+G(d,p) to map electrostatic potential surfaces, highlighting electron-deficient regions near fluorine .
  • Molecular Docking: Perform flexible docking (AutoDock Vina) to assess biphenyl-ether interactions with hydrophobic enzyme pockets .
  • MD Simulations: Run 100 ns simulations in explicit solvent to evaluate conformational stability of the ethyloxy linker .

Basic: What are the common synthetic intermediates, and how are they characterized?

Answer:

  • Key Intermediates:
    • 3-(1-Hydroxyethyl)-1H-pyrazole: Characterized by 1H^1H NMR (OH proton at δ ~2.5 ppm) and LC-MS .
    • 2-Fluoro-4-bromobiphenyl: Confirmed via 19F^{19}F-NMR (δ ~-118 ppm) and GC-MS .
  • Quality Control: Monitor intermediates by TLC (Rf = 0.3–0.5 in 7:3 hexane/EtOAc) and HPLC purity (>95%) .

Advanced: How to design a SAR study to evaluate the role of the cyclopropane group?

Answer:

  • Analog Synthesis: Replace cyclopropane with cyclobutane, cyclohexane, or acyclic groups. Use Mitsunobu or Grignard reactions for diversification .
  • Bioactivity Testing: Compare IC₅₀ values in enzyme inhibition assays.
  • Data Analysis: Apply QSAR models (e.g., CoMFA) to correlate cyclopropane ring strain with potency .

Example SAR Table (Hypothetical):

AnalogR GroupIC₅₀ (nM)
1Cyclopropane12 ± 2
2Cyclobutane45 ± 5
3Acyclic>1000

Basic: How to assess the hydrolytic stability of the cyclopropane ring under physiological conditions?

Answer:

  • Kinetic Studies: Incubate compound in PBS (pH 7.4, 37°C) and monitor degradation via HPLC at 0, 24, 48 h .
  • pH Variation: Test stability at pH 2.0 (simulating gastric fluid) and pH 8.0 (intestinal).
  • Mechanistic Insight: Use LC-MS to identify hydrolysis products (e.g., ring-opened diol) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.